Synthesis and Characterization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: A Technical Whitepaper
Synthesis and Characterization of 2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate: A Technical Whitepaper
Executive Summary
2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate (CAS: 1823582-50-8) is a highly versatile, bifunctional organic intermediate utilized extensively in medicinal chemistry and advanced materials science[1]. Featuring a conformationally restricted 1,4-dioxaspiro[4.5]decane ketal core and a reactive 2-hydroxyethyl ester moiety, this scaffold serves as a critical building block for orienting pharmacophores in three-dimensional space. This whitepaper details the physicochemical profiling, mechanistic synthesis, self-validating experimental protocols, and pharmacological applications of this compound.
Physicochemical Profiling & Structural Rationale
The molecular architecture of this compound is defined by two orthogonal functional groups:
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The Spirocyclic Ketal : Provides robust protection of the C4-cyclohexanone core against nucleophilic attack and reduction, while locking the cyclohexane ring into a predictable chair conformation[2].
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The 2-Hydroxyethyl Ester : Acts as a highly reactive handle for subsequent derivatization, such as peptidomimetic coupling or functionalization into apoptosis-inducing agents[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural / Functional Significance |
| Chemical Formula | C₁₁H₁₈O₅ | Dictates the mass and elemental composition. |
| Molecular Weight | 230.26 g/mol | Optimal low-molecular-weight building block for Lipinski-compliant drug design[1]. |
| CAS Registry Number | 1823582-50-8 | Unique identifier for the 2-hydroxyethyl derivative[1]. |
| Precursor CAS | 17159-79-4 | Ethyl 4-oxocyclohexanecarboxylate (Starting Material)[3]. |
| H-Bond Donors | 1 | Terminal hydroxyl group enables hydrogen bonding in receptor pockets. |
| H-Bond Acceptors | 5 | Ketal and ester oxygens serve as potent Lewis bases. |
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is elegantly achieved via a one-pot, dual-transformation methodology starting from[3].
Rather than executing a stepwise protection and subsequent transesterification, an excess of ethylene glycol is deployed under Brønsted acid catalysis (p-Toluenesulfonic acid). This forces two simultaneous equilibria:
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Ketalization : Ethylene glycol attacks the protonated C4 ketone, forming the spirocyclic ketal[4].
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Transesterification : The excess ethylene glycol acts as a nucleophile against the C1 ethyl ester, displacing ethanol to yield the 2-hydroxyethyl ester.
Figure 1: One-pot synthesis workflow via sequential ketalization and transesterification.
Experimental Methodology: Self-Validating Protocol
As a Senior Application Scientist, it is critical to design protocols where physical phenomena and in-process analytics serve as intrinsic quality control gates. The following protocol is a self-validating system for the one-pot synthesis.
Materials:
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Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
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Ethylene glycol (5.0 eq)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
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Anhydrous Toluene (10 volumes)
Step-by-Step Workflow:
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Initiation & Activation : Charge a dry, round-bottom flask with ethyl 4-oxocyclohexanecarboxylate and anhydrous toluene. Add p-TsOH·H₂O followed by ethylene glycol.
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Causality: Toluene is selected for its boiling point (110.6 °C), which is ideal for forming a minimum-boiling azeotrope with water (85 °C). p-TsOH acts as a dual-purpose Brønsted acid, protonating both the ketone (accelerating ketalization) and the ester (enabling transesterification)[4].
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Azeotropic Distillation : Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux.
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Causality: The continuous removal of water via the Dean-Stark trap leverages Le Chatelier's principle, driving the thermodynamically reversible ketalization strictly to the right[4].
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In-Process Validation Checkpoint :
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Self-Validation: The reaction is deemed complete when water accumulation in the Dean-Stark trap ceases (macroscopic validation). Concurrently, LC-MS analysis must show the disappearance of the starting material (m/z 171.1 [M+H]⁺) and the intermediate ethyl ketal (m/z 215.1 [M+H]⁺), with a complete shift to the target 2-hydroxyethyl ester (m/z 231.1 [M+H]⁺) (spectroscopic validation).
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Quenching & Phase Separation : Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃.
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Causality: Immediate neutralization of the acid catalyst is critical to prevent the reverse hydrolysis of the acid-sensitive ketal moiety during the aqueous workup[4].
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Purification : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, a comprehensive analytical suite is required[1].
Table 2: Spectroscopic & Spectrometric Characterization
| Analytical Technique | Observed Signal / Peak | Structural Assignment / Causality |
| ¹H NMR (CDCl₃) | δ 4.20 (t, J = 4.8 Hz, 2H) | -COOCH₂ CH₂OH (Ester linkage methylene) |
| δ 3.95 (s, 4H) | -O-CH₂ CH₂ -O- (Spirocyclic ketal ring protons) | |
| δ 3.82 (t, J = 4.8 Hz, 2H) | -COOCH₂CH₂ OH (Terminal hydroxyl-adjacent methylene) | |
| δ 2.35 (m, 1H) | Cyclohexane CH (α to the carboxylate group) | |
| δ 1.50 - 1.90 (m, 8H) | Cyclohexane CH₂ protons (Conformationally locked) | |
| ¹³C NMR (CDCl₃) | δ 175.2 | C =O (Ester carbonyl carbon) |
| δ 107.8 | Spiro C (Ketal quaternary carbon, highly diagnostic) | |
| ESI-MS | m/z 231.1 | [M+H]⁺ (Calculated for C₁₁H₁₉O₅: 231.12) |
| m/z 253.1 | [M+Na]⁺ (Sodium adduct, common in ester/ketal MS) | |
| FT-IR | 3450 cm⁻¹ (broad) | O-H stretch (Confirms successful transesterification) |
| 1735 cm⁻¹ (strong) | C=O stretch (Confirms retention of the ester functionality) |
Pharmacological Applications and Scaffold Versatility
The 1,4-dioxaspiro[4.5]decane-8-carboxylate architecture is not merely a passive structural element; it actively dictates the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs)[2].
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TRPM8 Receptor Modulators : By derivatizing the 2-hydroxyethyl ester into benzimidazole analogs, researchers generate potent modulators for TRPM8, a temperature-sensitive ion channel targeted for chronic pain and cold hypersensitivity therapies[2].
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Metalloproteinase (MMP) Inhibitors : The spirocyclic core provides the exact steric bulk required to fit into the S1' pocket of MMPs, while the ester acts as a precursor for zinc-binding groups (ZBGs) essential for regulating tissue remodeling and inflammation[2].
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Apoptosis-Inducing Agents : The scaffold is a direct precursor to arylcyclohexanones, which are utilized in oncology to modulate cellular homeostasis and induce programmed cell death in malignant tissues[2].
Figure 2: Pharmacological applications of the spirocyclic decane scaffold in drug discovery.
References
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Ethyl 4-oxocyclohexanecarboxylate | CID 317638 Source: PubChem (National Institutes of Health) URL:[Link]
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Synthesis of methyl 1,4-dioxaspiro[4,5]decane-8-carboxylate Source: PrepChem URL:[Link]
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Cas 1489-97-0, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Uses and Applications Source: LookChem URL:[Link]
